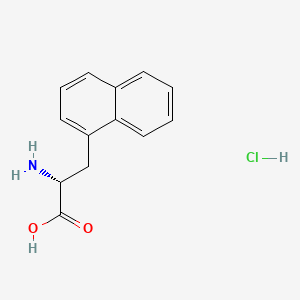

3-(1-萘基)-D-丙氨酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

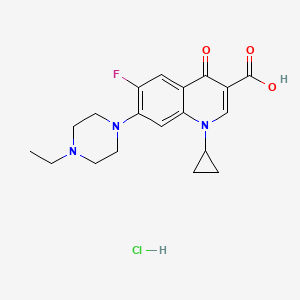

描述

Naphyrone is an analog of the psychoactive compound pyrovalerone, characterized by the substitution of the methylphenyl group of pyrovalerone with 2-naphthyl .

Synthesis Analysis

Green synthesis of 3-(1-naphthyl), 4-methyl-3-(1-naphthyl) coumarins and 3-phenylcoumarins has been carried out in one step by reacting 2-hydroxybenzaldehydes and 2-hydroxyacetophenones with 1-naphthylacetic anhydride and phenylacetic anhydride, respectively, using dual-frequency ultrasonication .Molecular Structure Analysis

Naphyrone 1-naphthyl isomer (hydrochloride) is a structural isomer of naphyrone, having the naphthyl group attached at the 1, rather than 2, position .Chemical Reactions Analysis

N-(1-Naphthyl)ethylenediamine dihydrochloride is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis

1-Naphthylamine is an organic compound with the formula C10H9N .科学研究应用

1. 内酰胺和环状脒盐的合成

通过使相应的盐酸盐和 Pd(OAc)₂ 反应,可以实现 3-(2-萘基)-D-丙氨酸甲酯环金属化,形成单核衍生物。这些化合物对于合成与异喹啉、苯并[g]异喹啉和 β-咔啉相关的内酰胺和环状脒盐至关重要,表明它们在药物化学中的重要性 (Vicente 等人,2009).

2. 对映选择性合成

3-(1-萘基)-D-丙氨酸盐酸盐在对映选择性合成 (S)-α-甲基-丝氨酸甲酯盐酸盐中至关重要。使用 D-3-(1-萘基)-丙氨酸的有机催化剂确保了合成中的高水平立体控制,突出了其在为药物发现创造对映体纯化合物的中的作用 (肖、唐和谢,2020).

3. 定向进化以增强合成和降解

另一个应用是酶的定向进化以增加对特定化合物的活性。通过定向进化,对氯代乙烯和萘氧化活性均得到增强,显示了 3-(1-萘基)-D-丙氨酸盐酸盐在环境修复和绿色化学中的潜力 (加拿大等人,2002).

4. 非天然氨基酸的对映体拆分

该化合物用于拆分过程以获得对映体纯的非天然氨基酸异构体。利用 3-(1-萘基)-D-丙氨酸进行立体反转和动态动力学拆分等技术在现代药物发现中至关重要,特别是对于合成合成 α-氨基酸 (D'Arrigo 和 Tessaro,2012).

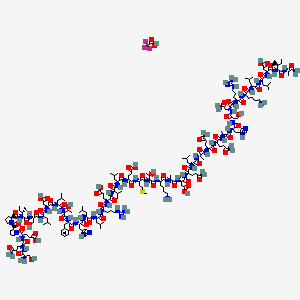

5. 遗传密码的扩展

将 3-(1-萘基)-D-丙氨酸掺入大肠杆菌中的蛋白质证明了扩展遗传密码的可能性。这允许将非天然氨基酸独特地酰基化到正交琥珀终止密码子上,为理解和增强蛋白质和有机体功能铺平了道路 (王、布洛克和舒尔茨,2002).

作用机制

Target of Action

It has been found to interact with periplasmic oligopeptide-binding protein in salmonella typhimurium and pol polyprotein in fiv .

Mode of Action

It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

It is known that amino acids and their derivatives can influence various biochemical pathways related to muscle metabolism, hormone secretion, and stress response .

Pharmacokinetics

It is known that amino acids and their derivatives can be rapidly absorbed and distributed throughout the body, and they are metabolized primarily in the liver .

Result of Action

It is known that amino acids and their derivatives can have various effects at the molecular and cellular level, including influencing hormone secretion, enhancing muscle metabolism, and protecting against exercise-induced muscle damage .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQQPCDQZZTLSE-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659747 |

Source

|

| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122745-09-9 |

Source

|

| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of studying the inclusion complex formation between 3-(1-Naphthyl)-D-alanine Hydrochloride and β-Cyclodextrin?

A1: β-Cyclodextrin is known to form inclusion complexes with various molecules due to its unique truncated cone structure, which possesses a hydrophobic cavity. Studying the inclusion complex formation with 3-(1-Naphthyl)-D-alanine Hydrochloride provides valuable insights into:

- Improved Solubility and Bioavailability: Encapsulation within the hydrophobic cavity of β-Cyclodextrin can enhance the aqueous solubility of poorly soluble drugs like 3-(1-Naphthyl)-D-alanine Hydrochloride, potentially leading to better bioavailability. []

- Controlled Release: The inclusion complex can act as a drug delivery system, allowing for controlled release of 3-(1-Naphthyl)-D-alanine Hydrochloride at the target site, enhancing its therapeutic efficacy. []

- Physicochemical Property Modification: Complexation can alter the physicochemical properties of the guest molecule, impacting its stability, dissolution rate, and other characteristics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)

![[2,3-Dichloro-4-[[6-[2,3-dichloro-4-(carboxymethoxy)phenyl]-2,5-diethyl-3,4-dihydro-2H-pyran-2-yl]carbonyl]phenoxy]acetic acid](/img/structure/B571201.png)

![Bicyclo[4.1.0]hepta-1,3,5-triene-7-ylideneketene](/img/structure/B571202.png)